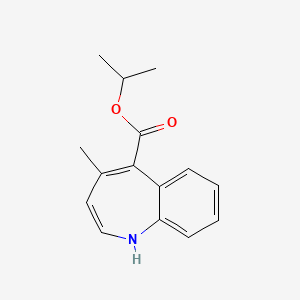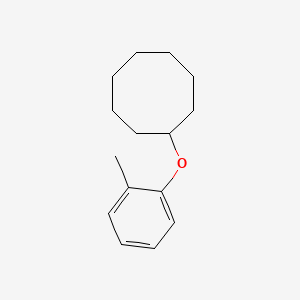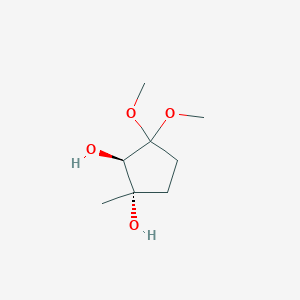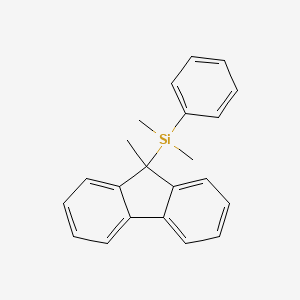![molecular formula C15H32O2 B14204835 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol CAS No. 845727-05-1](/img/structure/B14204835.png)
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is an organic compound with a complex structure that includes an ether and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2,5-dimethylundecanol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and its subsequent attachment to the alcohol group of 2,5-dimethylundecanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanal or 2-[(2,5-Dimethylundecan-2-yl)oxy]ethanoic acid.
Reduction: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethane.
Substitution: Formation of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethyl halides or amines.
科学的研究の応用
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of 2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol depends on its application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and ether functional groups, which can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(2-(2-Bromoethoxy)ethoxy)ethan-1-ol: Contains a bromine atom, making it more reactive in substitution reactions.
Uniqueness
2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
845727-05-1 |
|---|---|
分子式 |
C15H32O2 |
分子量 |
244.41 g/mol |
IUPAC名 |
2-(2,5-dimethylundecan-2-yloxy)ethanol |
InChI |
InChI=1S/C15H32O2/c1-5-6-7-8-9-14(2)10-11-15(3,4)17-13-12-16/h14,16H,5-13H2,1-4H3 |
InChIキー |
DNMKFBDEQANFJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CCC(C)(C)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)

![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)



![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
